molecular formula C18H17N3O3 B4185847 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid

4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid

Cat. No. B4185847
M. Wt: 323.3 g/mol
InChI Key: CLHZQMZFJOYYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid, also known as AMPPB, is a chemical compound that has been extensively researched for its potential therapeutic applications. AMPPB belongs to the pyrazole class of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid is not fully understood. However, it has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in a range of neurological disorders. By modulating the activity of mGluR5, 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid may exert its therapeutic effects.
Biochemical and Physiological Effects
4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of the mGluR5 receptor, leading to increased synaptic plasticity. 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has also been shown to increase the release of neurotransmitters such as glutamate and GABA. In addition, 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has several advantages for use in lab experiments. It is a highly specific and potent modulator of mGluR5, making it a valuable tool for investigating the role of this receptor in various neurological disorders. 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid is also relatively stable and can be easily synthesized in large quantities.
However, there are also limitations to the use of 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. In addition, 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid. One area of interest is its potential as a treatment for neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to fully understand its mechanism of action and to establish its safety and efficacy in humans.
Another area of interest is the development of more potent and selective mGluR5 modulators. 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has provided a valuable starting point for the development of these compounds, but there is still room for improvement.
Conclusion
In conclusion, 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. Its mechanism of action involves modulation of the mGluR5 receptor, leading to increased synaptic plasticity. 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to fully understand its potential as a treatment for neurological disorders and to develop more potent and selective mGluR5 modulators.

Scientific Research Applications

4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has been investigated for its potential use as a treatment for neuropathic pain.

properties

IUPAC Name

4-[5-amino-3-(methoxymethyl)-4-phenylpyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-11-15-16(12-5-3-2-4-6-12)17(19)21(20-15)14-9-7-13(8-10-14)18(22)23/h2-10H,11,19H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHZQMZFJOYYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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